(2-Phenylethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine
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Overview
Description
(2-Phenylethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine is an organic compound that features a phenylethyl group attached to a tetramethylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine typically involves the reaction of 2-phenylethylamine with a sulfonyl chloride derivative of 2,3,4,5-tetramethylphenyl. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
(2-Phenylethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Phenylethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The phenylethyl group can interact with receptors or enzymes, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler analog with a phenylethyl group but lacking the sulfonyl group.
Tetramethylphenylsulfonyl chloride: Contains the sulfonyl group but lacks the phenylethyl group.
Uniqueness
(2-Phenylethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine is unique due to the combination of the phenylethyl and tetramethylphenylsulfonyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.
Properties
Molecular Formula |
C18H23NO2S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2,3,4,5-tetramethyl-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H23NO2S/c1-13-12-18(16(4)15(3)14(13)2)22(20,21)19-11-10-17-8-6-5-7-9-17/h5-9,12,19H,10-11H2,1-4H3 |
InChI Key |
DJYMEXNCRAWJOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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